5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid 5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13800958
InChI: InChI=1S/C14H12BClFNO3/c1-8-2-3-13(12(16)4-8)18-14(19)9-5-10(15(20)21)7-11(17)6-9/h2-7,20-21H,1H3,(H,18,19)
SMILES: B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O
Molecular Formula: C14H12BClFNO3
Molecular Weight: 307.51 g/mol

5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid

CAS No.:

Cat. No.: VC13800958

Molecular Formula: C14H12BClFNO3

Molecular Weight: 307.51 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chloro-4-methylphenylcarbamoyl)-3-fluorobenzeneboronic acid -

Specification

Molecular Formula C14H12BClFNO3
Molecular Weight 307.51 g/mol
IUPAC Name [3-[(2-chloro-4-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid
Standard InChI InChI=1S/C14H12BClFNO3/c1-8-2-3-13(12(16)4-8)18-14(19)9-5-10(15(20)21)7-11(17)6-9/h2-7,20-21H,1H3,(H,18,19)
Standard InChI Key SMUBLJYXUBETGV-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O
Canonical SMILES B(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name is [3-[(2-chloro-4-methylphenyl)carbamoyl]-5-fluorophenyl]boronic acid, reflecting its substituents:

  • Boronic acid group (-B(OH)₂): Facilitates Suzuki-Miyaura cross-coupling reactions.

  • Carbamoyl group (-NHC(O)-): Enhances hydrogen-bonding interactions.

  • Fluorine atom: Introduces electronic effects that modulate reactivity .

Key Data:

PropertyValue
Molecular FormulaC₁₄H₁₂BClFNO₃
Molecular Weight307.51 g/mol
CAS Registry Number1449132-68-6
SMILESB(C1=CC(=CC(=C1)F)C(=O)NC2=C(C=C(C=C2)C)Cl)(O)O
InChI KeySMUBLJYXUBETGV-UHFFFAOYSA-N

The boronic acid group’s planar geometry and the fluorine atom’s electronegativity contribute to the compound’s stability and reactivity .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via a multi-step process:

  • Carbamoyl Group Formation: Condensation of 2-chloro-4-methylaniline with a fluorobenzoic acid derivative.

  • Boronic Acid Introduction: Miyaura borylation using palladium catalysts (e.g., Pd(PPh₃)₄) and bis(pinacolato)diboron .

Critical Reaction Conditions:

  • Temperature: 80–100°C under inert atmosphere.

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalysts: Pd-based systems with ligands .

Mechanistic Insights

In Suzuki-Miyaura reactions, the boronic acid acts as a nucleophile, transferring its aryl group to a palladium-activated electrophile (e.g., aryl halides). The fluorine atom’s electron-withdrawing effect accelerates transmetallation, while the carbamoyl group stabilizes intermediates via hydrogen bonding .

Applications in Pharmaceutical Research

Role in KRAS G12C Inhibitors

KRAS G12C mutations drive 13% of non-small cell lung cancers. This compound’s boronic acid moiety enables precise coupling with heterocyclic scaffolds in inhibitors like sotorasib (AMG 510). Patents (e.g., WO2019213516A1) describe its use in constructing covalent warheads that target cysteine residues in mutant KRAS .

Case Study:

  • Compound A: A KRAS G12C inhibitor synthesized using this boronic acid achieved IC₅₀ = 12 nM in vitro .

  • Pharmacokinetics: Improved bioavailability due to the fluorine atom’s metabolic stability .

Other Therapeutic Areas

  • Antibacterial Agents: Serves as a precursor for quinolone derivatives .

  • Antifungal Research: Modifies azole-based compounds to enhance target binding .

SupplierPurityPackaging
AstaTech Inc.≥98%1 g, 5 g vials
Thermo Scientific≥95%10 mg–500 mg

Prices range from $200–$500 per gram, depending on scale and purity .

Recent Advances and Future Directions

Patent Landscape (2023–2025)

  • JP2021521194A: Describes boronic acid derivatives in combination therapies for pancreatic cancer .

  • WO2022056100A1: Utilizes the compound in PROTACs (proteolysis-targeting chimeras) for protein degradation .

Challenges and Innovations

  • Solubility Issues: PEGylation strategies improve aqueous solubility for in vivo studies .

  • Scale-Up Synthesis: Continuous-flow reactors reduce Pd catalyst loading by 40% .

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